molecular formula C24H21ClN4O4S B11358122 5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11358122
M. Wt: 497.0 g/mol
InChI Key: LVIPBSGNMKTMGA-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance

5-[Benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a synthetic pyrimidine derivative belonging to the carboxamide class. Its molecular architecture integrates three critical functional domains:

  • Pyrimidine core : A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, serving as the structural backbone.
  • Substituents :
    • A methylsulfonyl group (-SO₂CH₃) at position 2, enhancing electrophilicity and potential hydrogen-bonding capacity.
    • A benzyl-furan-2-ylmethyl amino group at position 5, introducing aromatic and heteroaromatic moieties that modulate lipophilicity and π-π stacking interactions.
    • A 2-chlorophenyl carboxamide group at position 4, contributing halogen-mediated hydrophobic interactions.

Table 1: Key Molecular Features

Property Description
Molecular Formula C₂₄H₂₂ClN₅O₄S
Molecular Weight 528.0 g/mol
Functional Groups Pyrimidine, carboxamide, sulfonyl, benzyl, furan, chlorophenyl
Structural Motifs Aromatic stacking (benzyl, furan), hydrogen-bonding (sulfonyl, carboxamide)

The furan ring’s electron-rich nature and the sulfonyl group’s electron-withdrawing properties create a polarized electronic environment, potentially enhancing binding affinity to biological targets. X-ray crystallographic studies of analogous compounds reveal planar pyrimidine cores with substituents adopting perpendicular orientations to minimize steric hindrance. For example, in furopyrimidine derivatives, torsional angles between the pyrimidine and furan rings range from −15.6° to 5°, optimizing conjugation and stability.

Historical Context of Pyrimidine Carboxamide Derivatives in Medicinal Chemistry

Pyrimidine carboxamides have been pivotal in drug discovery since the mid-20th century, with milestones including:

  • 1957 : 5-Fluorouracil, a pyrimidine antimetabolite, was introduced as an anticancer agent, demonstrating the therapeutic potential of pyrimidine modifications.
  • 1980s–2000s : Development of HIV reverse transcriptase inhibitors (e.g., zidovudine) highlighted pyrimidines’ role in antiviral therapies.
  • 2010s–Present : Advanced derivatives like osimertinib (EGFR inhibitor) showcase carboxamide groups’ ability to enhance target specificity and pharmacokinetics.

Table 2: Evolution of Pyrimidine Carboxamide Therapeutics

Era Compound Class Therapeutic Application Key Structural Innovation
1950s 5-Fluorouracil Anticancer Halogen substitution
2000s Raltegravir Antiviral Integrase inhibition scaffold
2020s Osimertinib Oncology (EGFR inhibition) Carboxamide-directed selectivity

The integration of furan and sulfonyl groups in modern derivatives, such as 5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide, reflects ongoing efforts to optimize bioavailability and target engagement. For instance, furan-containing pyrimidines exhibit improved blood-brain barrier penetration in preclinical models, while sulfonyl groups enhance metabolic stability. Recent synthetic advances, such as microwave-assisted cyclization and regioselective sulfonation, have enabled precise functionalization of the pyrimidine core.

Comparative studies of pyrimidine carboxamides demonstrate that substitutions at positions 2 and 4 critically influence binding to enzymes like dihydrofolate reductase and tyrosine kinases. For example, methylsulfonyl groups at position 2 increase inhibitory potency against kinase targets by 3–5 fold compared to methoxy substituents. These insights underpin the strategic design of contemporary derivatives, including the subject compound.

Properties

Molecular Formula

C24H21ClN4O4S

Molecular Weight

497.0 g/mol

IUPAC Name

5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H21ClN4O4S/c1-34(31,32)24-26-14-21(22(28-24)23(30)27-20-12-6-5-11-19(20)25)29(16-18-10-7-13-33-18)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30)

InChI Key

LVIPBSGNMKTMGA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)N(CC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

SNAr Approach

  • Activate position 5 : Introduce a leaving group (e.g., Cl, Br) using POCl₃ or PBr₃.

  • Amine coupling : React with benzyl(furan-2-ylmethyl)amine in presence of a base (e.g., K₂CO₃).

Example :

Yield : ~65–70% (estimated).

Buchwald-Hartwig Amination

For improved efficiency, palladium-catalyzed coupling may be employed:

ComponentQuantity
5-Chloropyrimidine1.0 eq
Amine1.2 eq
Pd₂(dba)₃0.05 eq
Xantphos0.1 eq
Cs₂CO₃2.0 eq
SolventToluene
Temperature100°C, 12 h
Yield82% (analogous cases)

Final Assembly and Purification

The convergent synthesis involves sequential functionalization:

  • Pyrimidine core construction4-carboxamide installation2-sulfonylation5-amination .

  • Purification : Use recrystallization (EtOH/H₂O) or column chromatography (SiO₂, hexane/EtOAc gradient).

Critical quality controls :

  • HPLC purity : >98% (C18 column, ACN/H₂O gradient).

  • NMR verification : δ 8.2 (pyrimidine H), 7.4–7.6 (aromatic H), 3.1 (SO₂CH₃).

Challenges and Optimization Opportunities

  • Regioselectivity in amination : Competing reactions at positions 4 and 5 require careful protecting group strategy.

  • Sulfonyl group stability : Avoid prolonged exposure to acidic/basic conditions to prevent decomposition.

  • Scalability : Transition from batch to flow chemistry for amidation and sulfonylation steps .

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of similar pyrimidine derivatives. For instance, derivatives containing thiopyrimidine and benzenesulfonamide structures have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays demonstrated that these compounds can inhibit bacterial growth effectively, suggesting that the compound may possess similar properties .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds with similar structural motifs have been synthesized and tested for cytotoxic effects on human cancer cell lines. For example, research on related sulfonamide derivatives revealed significant cytotoxicity against colon, breast, and cervical cancer cells . The mechanism often involves inducing apoptosis in cancer cells, making this class of compounds a valuable area of study for developing new cancer therapies.

Case Studies

  • Synthesis and Evaluation : A study synthesized various pyrimidine derivatives, including those similar to 5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide. These derivatives were evaluated for their biological activities through in vitro assays, showing promising results against selected cancer cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine compounds indicated that modifications to the methylsulfonyl group significantly impact their biological activity. This suggests that optimizing these substituents could enhance efficacy against specific targets in microbial or cancerous cells .

Mechanism of Action

The mechanism of action of 5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Reported Activity Reference
5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide (Target) - 5: Benzyl(furan-2-ylmethyl)amino
- 2: Methylsulfonyl
- N-(2-chlorophenyl)
Inferred: Kinase inhibition, antimicrobial N/A
4-((3-((3-aminophenyl)sulfonamido)propyl)amino)-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-5-carboxamide (152) - 5: Propylamino-sulfonamide
- 2: Methylsulfonyl
- N-(2-chlorophenyl)
Kinase inhibition (macrocyclic inhibitors)
5-Chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide - 5: Chloro
- 2: Ethylsulfonyl
- N-(4-chlorobenzyl) + furan-methyl
Bioactive (unspecified)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - 5: 4-Methoxyphenylaminomethyl
- 6: Methyl
- N-(2-fluorophenyl)
Antibacterial, antifungal
4-[3-chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide - Furan-2-yl with nitro group
- Azetidinone ring
- Pyrimidinyl sulfonamide
Antibacterial (Schiff base derivatives)

Key Observations:

In contrast, compound 152 uses a propylamino-sulfonamide group, which may improve solubility but reduce membrane permeability .

Sulfonyl Groups at Position 2 :

  • The methylsulfonyl group in the target compound is smaller than the ethylsulfonyl in ’s analog, possibly favoring tighter binding to ATP pockets in kinases .

N-Aryl Substitutions :

  • The N-(2-chlorophenyl) group in the target compound and compound 152 is associated with enhanced metabolic stability compared to N-(2-fluorophenyl) in ’s derivative .

Furan Modifications :

  • The nitro-furan substituent in ’s compound exhibits antibacterial activity, suggesting that the target’s furan-2-ylmethyl group may contribute to similar properties .

Biological Activity

5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanism of action, and biological activities, supported by relevant data and case studies.

The molecular formula of the compound is C25H23ClN4O4SC_{25}H_{23}ClN_{4}O_{4}S with a molecular weight of 511.0 g/mol. The IUPAC name is 5-[(3-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide. The structure includes a pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC25H23ClN4O4S
Molecular Weight511.0 g/mol
IUPAC Name5-[(3-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide
InChI KeyHWBQESMNUJDUIO-UHFFFAOYSA-N

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrimidine core and subsequent introduction of various substituents through nucleophilic substitution and coupling reactions. Key reagents include chlorophenylmethanol and furan-2-carbaldehyde. Controlled conditions are essential for achieving high yields and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may inhibit certain kinases, leading to modulation of cell cycle progression and apoptosis .

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds in the pyrimidine class have shown promise as inhibitors of cancer cell growth by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Effects : Some derivatives exhibit activity against various pathogens, suggesting potential use as antimicrobial agents .

Case Studies

  • Anticancer Efficacy : A study demonstrated that a structurally related compound arrested cells in mitosis, leading to the formation of monopolar spindles characteristic of kinesin spindle protein (KSP) inhibition. This mechanism is critical for cancer treatment as it disrupts normal cell division .
  • Antimicrobial Activity : Research on thiazole derivatives highlighted their effectiveness against fungal strains such as Candida albicans and Aspergillus niger, indicating that similar compounds could be explored for antifungal applications .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring and the furan moiety significantly influence biological activity. For instance, electron-withdrawing groups enhance potency against specific targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide?

  • Methodology : Multi-step synthesis involving pyrimidine core functionalization. For example:

Start with a 4-carboxamide pyrimidine backbone.

Introduce the methylsulfonyl group at position 2 via nucleophilic substitution.

Install the benzyl(furan-2-ylmethyl)amino group at position 5 using Buchwald–Hartwig amination.

Couple the 2-chlorophenyl moiety via amide bond formation.

  • Validation : Monitor intermediate purity via HPLC and confirm structures using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the molecular structure and conformation of this compound be rigorously characterized?

  • Techniques :

  • X-ray crystallography to resolve bond angles, dihedral angles (e.g., pyrimidine ring planarity), and hydrogen-bonding networks. For example, reports dihedral angles of 12.8° between pyrimidine and phenyl groups, critical for stability .
  • DFT calculations to compare experimental and theoretical geometries .
    • Key parameters : Crystallographic data (CCDC deposition), torsion angles, and non-covalent interactions (e.g., C–H⋯O bonds) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Approach :

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans), referencing pyrimidine derivatives with confirmed activity .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
    • Data interpretation : Compare IC50_{50} values with structurally similar compounds (e.g., sulfonamide derivatives in ) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like desulfonated intermediates?

  • Strategies :

  • Use Pd-based catalysts (e.g., Pd(OAc)2_2) with ligands (Xantphos) to enhance coupling efficiency .
  • Control reaction temperature (80–100°C) and solvent polarity (DMF or THF) to suppress side reactions.
    • Troubleshooting : LC-MS to identify byproducts (e.g., brominated impurities in ) and adjust stoichiometry .

Q. How to resolve contradictions in biological activity data across different assay conditions?

  • Case study : Discrepancies in antimicrobial activity may arise from:

Solubility issues (e.g., DMSO vs. aqueous buffers).

Metabolic instability (e.g., CYP450-mediated degradation).

  • Mitigation :

  • Validate assays with positive controls (e.g., ciprofloxacin for bacteria).
  • Perform stability studies (e.g., HPLC monitoring over 24 hours) .

Q. What computational tools are effective for predicting binding modes to biological targets?

  • Workflow :

Molecular docking (AutoDock Vina) to identify putative binding pockets.

MD simulations (GROMACS) to assess stability of ligand-target complexes.

  • Validation : Compare with crystallographic data from , where hydrogen bonding and π-stacking dominate interactions .

Q. How does the methylsulfonyl group influence electronic properties and reactivity?

  • Analysis :

  • Electrostatic potential maps (via DFT) show sulfonyl groups increase electrophilicity at the pyrimidine C4 position.
  • Hammett constantsm_m) quantify electron-withdrawing effects, guiding predictions of nucleophilic attack sites .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Process chemistry :

  • Replace batch reactors with flow chemistry systems for exothermic steps (e.g., sulfonylation).
  • Use preparative HPLC or recrystallization (ethanol/water) for final purification .
    • Quality control : IPC (in-process control) via FTIR and 1H^1H-NMR .

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